N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide is typically synthesized through a liquid-liquid phase transfer reaction. One common method involves the reaction of pyridine with trifluoromethanesulfonyl imide and octyl bromide . The reaction conditions usually include:
Temperature: Room temperature
Solvent: Organic solvents such as dichloromethane
Catalyst: Phase transfer catalysts like tetrabutylammonium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled addition of reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetonitrile, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions can lead to the formation of reduced pyridinium compounds .
Scientific Research Applications
N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions and hydrogen bonding. These interactions facilitate various chemical processes, including catalysis and solvation .
Comparison with Similar Compounds
Similar Compounds
- N-Butylpyridinium Bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide
- 1-Octyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide
Uniqueness
N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower viscosity compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring low volatility and high thermal stability .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-octylpyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.C2F6NO4S2/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYBKXICDFBMEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F6N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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